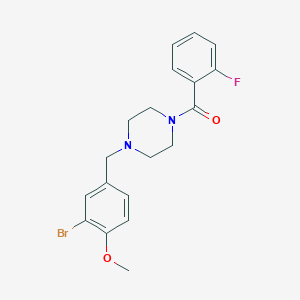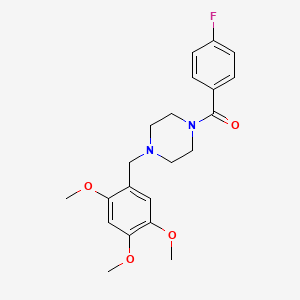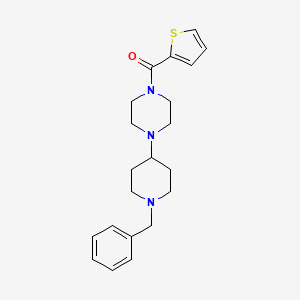![molecular formula C19H24N2O3S B3464251 1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3464251.png)
1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the inhibition of PDE5. This leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of smooth muscle cells. This makes it a useful tool compound in the study of smooth muscle physiology and related disorders.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit PDE5, increase cGMP levels, and induce relaxation of smooth muscle cells. It has also been found to have anti-inflammatory and anti-tumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments include its high potency and selectivity for PDE5, its ability to induce relaxation of smooth muscle cells, and its anti-inflammatory and anti-tumor activities. The limitations include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. These include the development of more potent and selective PDE5 inhibitors, the investigation of its anti-inflammatory and anti-tumor activities, and the study of its potential use in the treatment of other smooth muscle-related disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been extensively used in scientific research as a tool compound. It has been found to have a variety of biological activities, including inhibition of phosphodiesterase 5 (PDE5), a key enzyme involved in the regulation of smooth muscle tone. This makes it useful in the study of erectile dysfunction and other smooth muscle-related disorders.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-3-9-19(10-4-16)25(22,23)21-13-11-20(12-14-21)15-17-5-7-18(24-2)8-6-17/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDXQPAYJJOSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3464168.png)

![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B3464189.png)
![1-(3-fluorobenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3464198.png)
![1-(3,4-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464204.png)
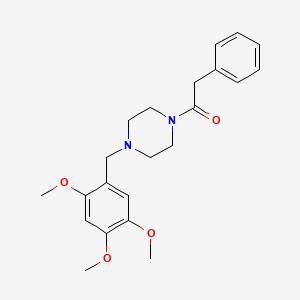
![4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3464220.png)
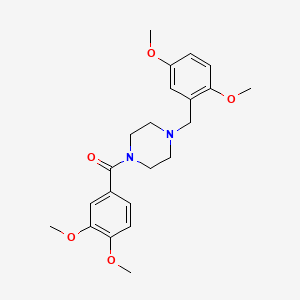
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B3464233.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B3464237.png)
